2-Methylfuro[3,2-b]pyridine 4-oxide
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic chemistry is a vast and vital field of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. Furo[3,2-b]pyridine (B1253681) systems belong to this class, characterized by a fused furan (B31954) and pyridine (B92270) ring. This fusion of an electron-rich furan ring with an electron-deficient pyridine ring results in a unique electronic distribution and chemical reactivity. The furo[3,2-b]pyridine scaffold is an isostere of indole, a common motif in biologically active molecules, which has spurred interest in its derivatives for various applications.
Significance of Pyridine N-Oxides in Organic Synthesis and Reactivity
The introduction of an N-oxide function to a pyridine ring, as seen in 2-Methylfuro[3,2-b]pyridine (B3053266) 4-oxide , profoundly alters its chemical behavior. Pyridine N-oxides are generally more reactive than their parent pyridines towards both electrophilic and nucleophilic substitution. The N-oxide group acts as an internal activating group, directing incoming electrophiles to the 2- and 4-positions of the pyridine ring. This enhanced reactivity has made pyridine N-oxides valuable intermediates in the synthesis of substituted pyridines that are otherwise difficult to prepare. Furthermore, the N-oxide moiety can be readily removed through deoxygenation, providing a versatile synthetic handle.
Structural Features and Isomeric Considerations of Furo[3,2-b]pyridine Scaffolds
The furo[3,2-b]pyridine core is one of several possible isomers of furopyridine, each with a distinct arrangement of the fused rings and the nitrogen atom. Other isomers include furo[2,3-b]pyridine (B1315467), furo[3,2-c]pyridine (B1313802), and furo[2,3-c]pyridine. The specific arrangement in the furo[3,2-b]pyridine scaffold dictates the electronic properties and steric environment of the molecule, influencing its reactivity and potential applications. For instance, the position of the nitrogen atom relative to the furan ring affects the electron density distribution across the entire heterocyclic system.
Overview of Academic Research Landscape for Furo[3,2-b]pyridine N-oxides
Research into furo[3,2-b]pyridine N-oxides has explored their synthesis and reactivity, often as part of broader investigations into the chemistry of furopyridines and heterocyclic N-oxides. Studies have focused on the N-oxidation of the parent furopyridine systems and the subsequent functionalization of the resulting N-oxides. For example, research has been conducted on the cyanation, chlorination, and nitration of the parent furo[3,2-b]pyridine N-oxide, demonstrating the utility of the N-oxide in activating the pyridine ring for substitution reactions. consensus.appnais.net.cn However, detailed investigations specifically focused on 2-Methylfuro[3,2-b]pyridine 4-oxide appear to be less prevalent in the readily accessible scientific literature.
While specific experimental data for the synthesis and reactivity of This compound is not extensively detailed in publicly available literature, its properties can be inferred from the general behavior of related compounds. The presence of the methyl group at the 2-position is expected to influence the electronic and steric characteristics of the molecule compared to the unsubstituted parent compound.
Below are tables summarizing the known and predicted properties of This compound and its parent compound, 2-Methylfuro[3,2-b]pyridine .
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 69022-83-9 | Commercial Suppliers epa.govepa.gov |
| Molecular Formula | C₈H₇NO₂ | Calculated |
| Molecular Weight | 149.15 g/mol | Calculated |
| Appearance | Not specified | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
| Solubility | Not specified | - |
Table 2: Properties of 2-Methylfuro[3,2-b]pyridine
| Property | Value | Source |
| CAS Number | 69022-81-7 | Commercial Suppliers |
| Molecular Formula | C₈H₇NO | Calculated |
| Molecular Weight | 133.15 g/mol | Calculated |
| Appearance | Not specified | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
| Solubility | Not specified | - |
Properties
Molecular Formula |
C8H7NO2 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-methyl-4-oxidofuro[3,2-b]pyridin-4-ium |
InChI |
InChI=1S/C8H7NO2/c1-6-5-7-8(11-6)3-2-4-9(7)10/h2-5H,1H3 |
InChI Key |
CPSZOYQJBZGBGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C=CC=[N+]2[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methylfuro 3,2 B Pyridine 4 Oxide and Analogues
Direct Oxidation Routes to Furo[3,2-b]pyridine (B1253681) N-oxides
The conversion of a parent furo[3,2-b]pyridine to its corresponding N-oxide is a key transformation for accessing compounds like 2-Methylfuro[3,2-b]pyridine (B3053266) 4-oxide. This is typically achieved through oxidation of the pyridine (B92270) nitrogen atom.
Peracid-Mediated N-Oxidation Strategies
Peracids are common reagents for the N-oxidation of pyridines. The choice of peracid and reaction conditions is crucial, especially for electron-deficient pyridine rings, which are often challenging to oxidize. researchgate.netarkat-usa.org Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used oxidizing agent that has proven effective for the N-oxidation of various pyridine derivatives. arkat-usa.org The oxidation of 3-substituted pyridines using m-CPBA has been shown to provide higher yields compared to other oxidizing agents. arkat-usa.org For electron-poor pyridines, a combination of m-CPBA with an acid such as hydrogen fluoride (B91410) (HF) in a solvent system like DMF/MeOH can lead to excellent yields of the corresponding N-oxides. arkat-usa.org
| Oxidizing Agent | Substrate Type | Conditions | Outcome | Reference |
| m-CPBA | 3-Substituted Pyridines | - | High yield of N-oxide | arkat-usa.org |
| m-CPBA/HF | Electron-Deficient Pyridines | DMF/MeOH | Excellent yield of N-oxide | arkat-usa.org |
| Magnesium Monoperoxyphthalate | Pyridines | - | N-oxidation | arkat-usa.org |
Alternative Oxidative Approaches
For pyridine rings that are particularly resistant to oxidation, more potent or specialized reagent systems have been developed. A combination of trifluoroacetic anhydride (B1165640) (TFAA) and hydrogen peroxide-urea complex (UHP) in solvents like dichloromethane (B109758) (CH2Cl2) or acetonitrile (B52724) (CH3CN) is a practical and efficient method for the oxidation of electron-deficient pyridines. researchgate.net This method is noted for its tolerance of various functional groups and its effectiveness on substrates that are difficult to oxidize using traditional peracids. researchgate.net Other systems, such as hydrogen peroxide in acetic acid, have also been employed for the oxidation of pyridines. arkat-usa.org
| Reagent System | Substrate Type | Solvents | Key Advantages | Reference |
| UHP/TFAA | Electron-Poor Pyridines | CH2Cl2 or CH3CN | Tolerates various functional groups, effective for difficult substrates | researchgate.net |
| H2O2/AcOH | Pyridines | - | Classical oxidation method | arkat-usa.org |
| H2O2/Methyltrioxorhenium (MTO) | Electron-Deficient Pyridines | - | Catalytic oxidation | researchgate.netarkat-usa.org |
Ring-Closure Strategies for the Furo[3,2-b]pyridine Core
The construction of the fused furo[3,2-b]pyridine ring system is a fundamental aspect of synthesizing derivatives like 2-Methylfuro[3,2-b]pyridine 4-oxide. Palladium-catalyzed reactions are powerful tools for achieving this.
Palladium-Catalyzed Cyclization Approaches
Palladium catalysis offers highly efficient and selective methods for forming the carbon-carbon and carbon-heteroatom bonds necessary to construct the furo[3,2-b]pyridine scaffold. scilit.comacs.orgprinceton.edu
The intramolecular Heck reaction is a robust method for the synthesis of heterocyclic compounds by forming a new carbon-carbon bond within a molecule. wikipedia.orgchim.it This reaction has been successfully applied to the synthesis of the furo[3,2-b]pyridine core. researchgate.net The process involves the palladium(0)-catalyzed intramolecular cyclization of a suitably substituted pyridine precursor, such as a methyl 4-(6-chloro-2-iodopyridin-3-yloxy)-substituted-butenoate, to yield the highly functionalized furo[3,2-b]pyridine ring system in high yields. researchgate.net This strategy is versatile and allows for the creation of various substituted furo[3,2-b]pyridines. researchgate.net The intramolecular Heck reaction can be used to form rings of various sizes and is a key step in the total synthesis of complex natural products. wikipedia.org
| Catalyst System | Substrate Example | Product | Key Feature | Reference |
| Pd(0) | Methyl 4-(6-chloro-2-iodopyridin-3-yloxy)-substituted-butenoate | 2,3,5-Trisubstituted-furo[3,2-b]pyridine | Efficient and general, high yield | researchgate.net |
| Pd(OAc)2/PPh3/Ag2CO3 | Aryl or alkenyl halide with an alkene in the same molecule | Cyclic compound with exo double bond | Establishes tertiary or quaternary stereocenters | wikipedia.org |
A powerful one-pot strategy for synthesizing substituted furo[3,2-b]pyridines involves a sequence of a Sonogashira cross-coupling reaction followed by a heteroannulation (ring-closing) step. researchgate.netnih.gov This methodology allows for the convenient synthesis of 2-substituted furo[3,2-b]pyridines by coupling a 3-chloro-2-hydroxypyridine (B189369) with a terminal alkyne. nih.gov The reaction is typically catalyzed by a palladium-on-carbon (Pd/C) and copper iodide (CuI) system in the presence of a phosphine (B1218219) ligand and a base. nih.gov This sequence first forms a C-C bond via the Sonogashira coupling, which is then followed by an intramolecular C-O bond formation to complete the furan (B31954) ring of the furo[3,2-b]pyridine core. nih.gov This approach has been utilized for the synthesis of various 2-(hetero)arylthieno[2,3-b] or [3,2-b]pyridines as well. researchgate.net
| Catalyst System | Starting Materials | Product | Reaction Type | Reference |
| 10% Pd/C-CuI-PPh3-Et3N | 3-Chloro-2-hydroxypyridine, Terminal alkyne | 2-Substituted furo[3,2-b]pyridine | One-pot Sonogashira coupling/heteroannulation | nih.gov |
| Pd/Cu | 2-Bromo-3-chloropyridine, Phenylacetylene | 2-Phenylthieno[3,2-b]pyridine | Two-step one-pot Sonogashira/treatment with Na2S | researchgate.net |
Nucleophilic Aromatic Substitution (SNAr) Followed by Cyclization
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic systems like pyridines. masterorganicchemistry.comyoutube.com The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it susceptible to attack by nucleophiles. youtube.com This reactivity is significantly enhanced in pyridine N-oxides, where the N-oxide group acts as a powerful activating group, and in pyridines bearing other electron-withdrawing substituents.
The mechanism of SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, often called a Meisenheimer complex, followed by the elimination of a leaving group. masterorganicchemistry.com For pyridine systems, nucleophilic attack is strongly favored at the C2 (ortho) and C4 (para) positions, as the resulting negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate compared to attack at the C3 position. youtube.comvaia.com
A common strategy for synthesizing furo[3,2-b]pyridines involves an SNAr reaction on a suitably substituted pyridine precursor, followed by an intramolecular cyclization to form the furan ring. For example, a 3-halopyridine N-oxide can react with a nucleophile that contains a latent functional group, which then participates in the subsequent ring closure. The general sequence is:
Activation : The pyridine ring is activated towards nucleophilic attack, often by N-oxidation or the presence of other electron-withdrawing groups.
SNAr Reaction : A nucleophile displaces a leaving group (e.g., a halide) at a position adjacent to where the furan ring will be fused (the 3-position). The nucleophile is chosen to contain the necessary atoms for the furan ring, for instance, a protected hydroxyethyl (B10761427) group.
Cyclization : An intramolecular reaction, typically a condensation or cyclodehydration, forms the furan ring, yielding the furo[3,2-b]pyridine N-oxide core.
This approach offers a high degree of control over the substitution pattern of the final product by carefully selecting the starting pyridine and the nucleophile.
Multi-component Reaction (MCR) Approaches to Fused Heterocycles
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, minimizing waste and operational steps. nih.gov Several MCRs have been developed for the synthesis of fused heterocyclic systems, including furopyridines.
One notable example is the Groebke–Blackburn–Bienaymé (GBB) reaction, which typically involves the acid-catalyzed condensation of a heterocyclic amidine, an aldehyde, and an isonitrile. While this reaction is widely used for creating imidazo-fused heterocycles, modifications to the components can lead to alternative scaffolds. For instance, the use of specific aldehydes can divert the reaction pathway to yield furopyridine cores. nih.gov These reactions are prized for their atom economy and ability to rapidly generate molecular diversity.
| Reaction Type | Components | Resulting Scaffold | Key Features |
| Groebke–Blackburn–Bienaymé (GBB) | Heterocyclic Amidine, Aldehyde, Isonitrile | Imidazo-fused heterocycles, Furo-pyridines | One-pot, high atom economy, diversity-oriented. |
| Mannich-type Reaction | 2-Alkylfurans, Methyl 2-formylbenzoates, Carbamates | N-Boc-1-[2-(carbomethoxy)aryl]furfuryl amines (precursors to pyridinones) | Mild conditions, three-component. researchgate.net |
| Furo[3,4-b]pyran Synthesis | Substituted Benzaldehyde, Malononitrile, Tetronic Acid | Polyfunctionalized 4H-furo[3,4-b]pyran | Glycine-catalyzed, one-pot, aqueous medium. nih.gov |
Construction of the Furan Moiety in Furo[3,2-b]pyridine N-oxides
Synthesizing the furan ring onto a pre-existing pyridine N-oxide is a common and versatile strategy. These methods often involve the formation of a key C-C or C-O bond to complete the heterocyclic ring.
One powerful approach is the palladium-catalyzed coupling of a substituted pyridine with a terminal alkyne, followed by heteroannulation. For instance, coupling 3-chloro-2-hydroxypyridine with a terminal alkyne can furnish 2-substituted furo[3,2-b]pyridines in a one-pot reaction. nih.gov The subsequent N-oxidation would then yield the target compound class.
Another established method is the intramolecular cyclization of a substituted pyridine bearing an alkyne-containing side chain. The Claisen rearrangement of a 3-(2-propynyloxy)pyridine can yield a mixture of furo[3,2-b]pyridine and its [2,3-c] isomer. Gold-catalyzed reactions have also emerged as a powerful tool. The reaction of furan-ynes with pyridine N-oxides in the presence of a Gold(I) catalyst can generate α-oxo gold(I) carbenes, which can undergo subsequent cyclization to form complex heterocyclic systems. nih.govacs.org
Advanced photochemical methods also provide a route to furan synthesis. For example, pyridazine (B1198779) N-oxides can be transformed into highly reactive 2-aminofurans through a combination of UV light and transition metal catalysis, demonstrating a modern approach to furan ring formation. nih.gov
Construction of the Pyridine Moiety in Furo[3,2-b]pyridine N-oxides
An alternative synthetic logic involves constructing the pyridine ring onto a furan precursor. This approach is valuable when starting with readily available or easily synthesized furan derivatives.
One such strategy is the Pictet-Spengler reaction. This method involves the condensation of an amine, such as 2-(5-methylfuran-2-yl)ethanamine, with an aldehyde, followed by an acid-catalyzed cyclization to form the pyridine ring, resulting in a tetrahydrofuro[3,2-c]pyridine core. beilstein-journals.org Subsequent aromatization and N-oxidation would lead to the desired furo[3,2-b]pyridine N-oxide.
Another approach involves the ring transformation of other heterocyclic systems. For example, the interaction of 2H-furo[3,2-b]pyran-2-ones with dinucleophiles like hydrazine (B178648) can lead to a recyclization process where the pyranone ring is opened and a new nitrogen-containing ring, such as a pyrazolone, is formed. beilstein-journals.orgnih.gov While not directly forming a pyridine, this principle of ring-opening followed by recyclization with nitrogen nucleophiles can be adapted to construct the pyridine moiety from furan-based starting materials. More direct methods involve reacting furan derivatives, such as furfural, with ammonia (B1221849) and hydrogen over specialized catalysts to induce ring rearrangement and form piperidines, which can then be aromatized to pyridines. nih.gov
Regioselectivity and Stereochemical Control in Furo[3,2-b]pyridine Synthesis
Achieving the correct regiochemistry is critical in the synthesis of substituted furo[3,2-b]pyridines. The inherent electronic properties of the pyridine N-oxide ring strongly direct incoming reagents. Electrophilic substitution is directed to the C4 (para) and C2 (ortho) positions due to increased electron density, while nucleophilic substitution is also favored at these positions due to the ability of the N-oxide to stabilize the anionic reaction intermediate. youtube.comyoutube.com
Modern methods provide a high degree of regiocontrol. For example, the halogenation of pyridine N-oxides can be directed with high selectivity. Using specific activators like p-toluenesulfonic anhydride with a halide source allows for the highly regioselective bromination or chlorination at the C2 position. nih.govtcichemicals.com The sequential addition of Grignard reagents to pyridine N-oxides can also yield trans-2,3-disubstituted dihydropyridine (B1217469) N-oxides with complete regio- and stereoselectivity. semanticscholar.org
The table below summarizes how different reagents and conditions can direct substitution on a pyridine N-oxide ring.
| Reaction Type | Reagents | Position of Substitution | Key Feature |
| Nitration | H₂SO₄/HNO₃ | C4 | Electrophilic substitution at the electron-rich para position. |
| Chlorination | POCl₃ | C2, C4 | Deoxyhalogenation, often gives mixtures but can be selective. youtube.com |
| Selective Bromination | p-Ts₂O, Bu₄NBr | C2 | Mild conditions with high regioselectivity for the ortho position. tcichemicals.com |
| Grignard Addition | 1. RMgX; 2. Ac₂O | C2 | Regiospecific alkylation/arylation. organic-chemistry.org |
| Grignard Addition | 1. RMgX; 2. Aldehyde/Ketone | trans-2,3 | Diastereoselective addition to form dihydropyridine N-oxides. semanticscholar.org |
Gram-Scale and Scalable Synthesis Considerations for Furo[3,2-b]pyridine N-oxides
Transitioning a synthetic route from a laboratory setting to a gram-scale or pilot-plant scale introduces significant challenges. A scalable synthesis must be robust, cost-effective, safe, and minimize complex purification procedures like column chromatography. nih.gov
For the furo[2,3-b]pyridine (B1315467) core, a related isomer, a concise 4-step synthesis has been developed that is amenable to multi-gram scale-up and requires only a single chromatographic purification at the final step. nih.gov This strategy involves converting a dichloronicotinic acid to an ester, followed by an intramolecular cyclization, decarboxylation, and functionalization. This approach highlights key principles of scalable synthesis:
Telescoping Reactions : Performing multiple synthetic steps in one pot without isolating intermediates to save time, materials, and reduce waste.
Avoiding Chromatography : Designing steps to yield products that can be purified by crystallization, distillation, or extraction, which are more amenable to large-scale operations.
Process Optimization : Adjusting reaction parameters such as temperature, concentration, and reaction time to maximize yield and throughput while ensuring safety and minimizing side-product formation.
A hypothetical comparison for a key intermediate is outlined below:
| Parameter | Lab-Scale Synthesis | Scalable Synthesis | Rationale for Change |
| Purification | Column Chromatography | Crystallization / Extraction | Chromatography is time-consuming and expensive on a large scale. nih.gov |
| Reagents | Potentially expensive or hazardous reagents | Cost-effective, safer alternatives | Reduces overall cost and improves process safety for large quantities. |
| Reaction Time | Often not optimized | Optimized for maximum throughput | Minimizes reactor time and energy consumption. nih.gov |
| Workup | Liquid-liquid extraction with large solvent volumes | Precipitation and filtration | Reduces solvent waste and simplifies product isolation. |
By focusing on these principles, synthetic routes for this compound can be designed not just for novelty but for practical, large-scale production.
Chemical Reactivity and Reaction Mechanisms of 2 Methylfuro 3,2 B Pyridine 4 Oxide
Reactivity of the N-Oxide Moiety
The N-oxide group is a versatile functional group that profoundly impacts the reactivity of the heterocyclic system. It is a powerful electron-donating group through resonance, which increases electron density at the 2- and 4-positions of the pyridine (B92270) ring, making them more susceptible to electrophilic attack. Conversely, the oxygen atom can be activated by electrophiles, which dramatically increases the electrophilicity of the C2 and C4 positions, making them prime targets for nucleophilic attack. scripps.eduabertay.ac.uk Furthermore, the N-oxide itself can be the site of chemical transformations, such as deoxygenation and amination.
The N-oxide function dramatically enhances the reactivity of the pyridine ring towards nucleophiles, particularly at the C2 and C4 positions. abertay.ac.uk This activation is typically achieved by treating the N-oxide with an electrophilic reagent, such as an acid anhydride (B1165640) (e.g., acetic anhydride, trifluoroacetic anhydride) or a sulfonyl chloride (e.g., tosyl chloride). The electrophile acylates or sulfonylates the N-oxide oxygen, converting it into an excellent leaving group. This process generates a highly reactive pyridinium (B92312) intermediate, which is readily attacked by nucleophiles. researchgate.net
The Reissert-Henze reaction is a classic method for the functionalization of pyridine N-oxides at the C2 position. In this reaction, the N-oxide is activated, typically with benzoyl chloride or a similar acylating agent, in the presence of a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN) or potassium cyanide (KCN). The cyanide ion acts as the nucleophile, attacking the activated pyridinium intermediate. While specific studies on the Reissert-Henze reaction of 2-Methylfuro[3,2-b]pyridine (B3053266) 4-oxide are not extensively documented in the literature, the general mechanism is well-established for pyridine N-oxides. The reaction proceeds via an N-acyloxy pyridinium salt, which is attacked by the cyanide nucleophile at the C2 position, followed by the elimination of the benzoate (B1203000) group to yield the 2-cyanopyridine (B140075) derivative. This methodology has been successfully applied to introduce cyano groups into various pyridine and related heterocyclic systems.
The activated pyridine N-oxide ring is susceptible to attack by strong carbon nucleophiles, including Grignard reagents, organolithium compounds, and enolates derived from active methylene (B1212753) compounds. These reactions provide a direct route for C-C bond formation at the positions ortho or para to the N-oxide. For instance, carbanions derived from compounds with a methylene group activated by adjacent electron-withdrawing groups, such as phenylacetonitrile, can nucleophilically substitute leaving groups at the 4-position of pyridine N-oxides. abertay.ac.uk
While specific examples for 2-Methylfuro[3,2-b]pyridine 4-oxide are scarce, studies on general pyridine N-oxides show that the reaction with a methysulfinyl carbanion can lead to nucleophilic addition at the 2-position, followed by ring-opening and rearrangement. chinesechemsoc.org Computational studies have investigated the stability of carbanions formed by deprotonating the pyridine N-oxide ring, finding that the N-oxide group provides powerful stabilization for the carbanion through an inductive effect. nih.gov This inherent stability facilitates reactions involving carbanionic intermediates.
The N-oxide group facilitates nucleophilic aromatic substitution (SNAr) on the pyridine ring, particularly for the introduction of halogens. Activation of the N-oxide with reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) generates a reactive intermediate that is readily attacked by halide ions. wikipedia.org This method provides a practical route to 2-halo-substituted pyridines. organic-chemistry.org For example, treatment of pyridine N-oxide with POCl₃ can yield a mixture of 2- and 4-chloropyridines. wikipedia.org The reaction proceeds through an activated intermediate where the oxygen is converted into a good leaving group, enabling the addition of the halide anion. Subsequent elimination affords the halogenated pyridine. arkat-usa.org
Alkoxylation can be achieved through the nucleophilic substitution of a leaving group (like a halogen) that has been introduced onto the furopyridine ring system. For the related furo[3,2-c]pyridine (B1313802) isomers, chloro-derivatives have been shown to react with various alkoxides (sodium ethoxide, propoxide, etc.) to yield the corresponding alkoxy derivatives. bldpharm.com A similar strategy would be applicable to the 2-Methylfuro[3,2-b]pyridine system.
Table 1: Examples of Reagents for Nucleophilic Substitution on Pyridine N-Oxides
| Reaction Type | Activating/Halogenating Reagent | Nucleophile | Typical Position of Attack |
|---|---|---|---|
| Chlorination | Phosphorus oxychloride (POCl₃) | Chloride (from reagent) | C2 / C4 |
| Chlorination | Sulfuryl chloride (SO₂Cl₂) | Chloride (from reagent) | C2 / C4 |
| Cyanation | Benzoyl chloride / TMSCN | Cyanide (CN⁻) | C2 |
| Alkylation | (Varies) | Grignard Reagents (RMgX) | C2 |
The removal of the N-oxide oxygen, or deoxygenation, is a common and synthetically useful reaction. It is often performed after the N-oxide has served its purpose of directing a substitution on the pyridine ring. A wide variety of reagents can accomplish this transformation. Thermal deoxygenation can occur in the presence of certain reagents like perfluoropropene. rsc.org
More controlled and milder methods are frequently employed. A system of methanesulfonyl chloride (MsCl) and triethylamine (B128534) (Et₃N) has been shown to be an effective deoxygenating agent, proceeding without chlorination of the pyridine nucleus. nih.gov Other methods include the use of indium in the presence of pivaloyl chloride and catalytic systems such as palladium acetate (B1210297) with a suitable phosphine (B1218219) ligand. acs.org These methods are generally applicable to a wide range of N-heterocyclic N-oxides, including substituted pyridine N-oxides.
Table 2: Common Reagents for Deoxygenation of Pyridine N-Oxides
| Reagent/System | Conditions | Reference |
|---|---|---|
| Methanesulfonyl chloride (MsCl) / Triethylamine (Et₃N) | Mild | nih.gov |
| Indium / Pivaloyl chloride | Room Temperature | acs.org |
| [Pd(OAc)₂] / dppf / Triethylamine | Microwave irradiation | acs.org |
| Zinc dust / Acetic acid | Mild | wikipedia.org |
Direct amination of the pyridine ring at the C2 position is a powerful transformation facilitated by the N-oxide group. This reaction, often considered a type of Reissert-Henze reaction, involves activating the N-oxide and then introducing an amine nucleophile. nih.gov A general and efficient one-pot method involves activating the pyridine N-oxide with tosyl anhydride (Ts₂O) in the presence of tert-butylamine. The resulting N-tert-butyl aminopyridine can then be deprotected with trifluoroacetic acid (TFA) to yield the primary 2-aminopyridine. acs.orgsemanticscholar.org This approach shows good functional group compatibility and high regioselectivity for the 2-position. acs.org
Another novel approach uses saccharin (B28170) as an ammonium (B1175870) surrogate. In this method, the N-oxide is activated, and saccharin attacks as the nitrogen nucleophile. The resulting adduct can then be cleaved under acidic conditions to furnish the 2-aminopyridine. acs.org This process is particularly effective for unsymmetrical 3,5-disubstituted pyridine N-oxides, overcoming challenges associated with the direct reaction of a free amine nucleophile with the activating agent. acs.org While information regarding N-imide formation is less common, the principles of activating the N-oxide for attack by a nitrogen nucleophile remain central.
Nucleophilic Attack on the Pyridine Ring Activated by N-Oxide
Electrophilic Aromatic Substitution on the Furo[3,2-b]pyridine (B1253681) Core
The introduction of an oxygen atom to the pyridine nitrogen fundamentally changes the dynamics of electrophilic aromatic substitution. In pyridine, the nitrogen atom deactivates the ring towards electrophilic attack. However, in the corresponding N-oxide, the oxygen atom can donate electron density back into the ring through resonance, thereby activating the positions ortho and para to the nitrogen for electrophilic substitution. wikipedia.org This activation facilitates reactions that are otherwise difficult with the parent pyridine.
The nitration of pyridine N-oxides generally proceeds more readily than with pyridines themselves. For instance, while the nitration of pyridine requires harsh conditions and gives low yields, pyridine N-oxide can be nitrated at the 4-position in significantly higher yields. youtube.com In the case of the furo[3,2-b]pyridine N-oxide system, studies on related compounds have shed light on the expected reactivity. For example, the nitration of 3-bromofuro[3,2-b]pyridine (B1584629) N-oxide has been reported to yield the corresponding 2-nitro-3-bromo derivative. This suggests that the furan (B31954) ring is susceptible to electrophilic attack. The conditions for such nitrations typically involve the use of a nitrating agent such as nitric acid in the presence of sulfuric acid or trifluoroacetic anhydride. researchgate.net
Table 1: Representative Nitration Reactions of Pyridine and Furo[3,2-b]pyridine Derivatives
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| Pyridine | H₂SO₄, HNO₃ | 3-Nitropyridine | researchgate.net |
| Pyridine N-oxide | H₂SO₄, HNO₃ | 4-Nitropyridine N-oxide | youtube.com |
Halogenation of pyridine N-oxides also demonstrates the activating effect of the N-oxide group. While direct bromination of pyridine is challenging, pyridine N-oxide can be brominated. scripps.edu For the furo[3,2-b]pyridine scaffold, studies on related structures indicate that the furan ring can be halogenated. For instance, the bromination of 3-bromofuro[3,2-b]pyridine leads to the formation of the 2,3-dibromo derivative. While specific studies on the direct bromination of this compound are not extensively detailed in the provided context, the general principles of pyridine N-oxide chemistry suggest that halogenation would likely occur on the furan ring.
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comchemistrysteps.com The reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). chemistrysteps.comnih.govresearchgate.net This reagent is a relatively mild electrophile, making it suitable for a wide range of substrates. jk-sci.com The application of the Vilsmeier-Haack reaction to fused heterocyclic systems containing a furan ring is well-documented. For example, the reaction has been used to synthesize 4-chloro-3-formylbenzo[b]furo[3,2-b]pyridine from a 2-acetyl-3-acylaminobenzo[b]furan precursor, indicating that the furo[3,2-b]pyridine core is susceptible to this transformation. ijpcbs.com Given the electron-rich nature of the furan portion of this compound, it is expected to undergo formylation, likely at the 3-position.
Lithiation and Organometallic Reactivity
The presence of the N-oxide group can direct the metalation of the pyridine ring. Pyridine N-oxides can be lithiated at the 2-position using strong bases like butyllithium (B86547) (BuLi). The resulting organolithium species can then react with various electrophiles to introduce a range of substituents. scripps.edu This provides a versatile method for the functionalization of the pyridine ring, which complements electrophilic substitution reactions. For this compound, lithiation would be expected to occur at a position on the pyridine ring, likely ortho to the N-oxide, if that position is accessible.
Transition Metal-Catalyzed Transformations of Furo[3,2-b]pyridine N-oxides
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. lumenlearning.comuwindsor.ca The pyridine N-oxide moiety can act as a directing group in C-H activation/functionalization reactions. Palladium catalysts have been shown to effectively catalyze the ortho-alkylation and ortho-arylation of pyridine N-oxides. lumenlearning.com In the context of the furo[3,2-b]pyridine system, palladium-catalyzed reactions such as the Sonogashira coupling have been employed to synthesize 2-substituted furo[3,2-b]pyridines from 3-chloro-2-hydroxypyridine (B189369) and terminal alkynes. researchgate.net These methods highlight the utility of transition metal catalysis in modifying the furo[3,2-b]pyridine skeleton. For this compound, palladium-catalyzed cross-coupling reactions could potentially be used to introduce substituents at various positions, depending on the specific reaction conditions and the presence of suitable leaving groups. nih.govumanitoba.ca
Table 2: Examples of Palladium-Catalyzed Reactions on Pyridine and Furo[3,2-b]pyridine Scaffolds
| Reaction Type | Substrate | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|---|
| Mizoroki-Heck | Aryl halide, alkene | PdCl₂(PPh₃)₂, base | Substituted alkene | nih.gov |
| Sonogashira Coupling | 3-Chloro-2-hydroxypyridine, terminal alkyne | Pd/C, CuI, PPh₃, Et₃N | 2-Substituted furo[3,2-b]pyridine | researchgate.net |
Radical Reactions Involving Furo[3,2-b]pyridine N-oxides
Pyridine N-oxides can participate in radical reactions. For instance, they can react with alkyl radicals generated under photoredox catalysis. nih.gov The addition of perfluoroalkyl radicals to pyridine N-oxides has been demonstrated, leading to the formation of perfluoroalkylated pyridines. nih.gov The proposed mechanism involves the addition of the radical to the pyridine N-oxide, followed by a rearomatization step. While specific studies on radical reactions involving this compound are limited in the provided context, the known reactivity of pyridine N-oxides suggests that the furo[3,2-b]pyridine N-oxide core could be susceptible to similar radical functionalization. youtube.com
Ring Opening and Rearrangement Pathways of Furo[3,2-b]pyridine N-oxides
The N-oxides of furo[3,2-b]pyridines can undergo several types of reactions, including nucleophilic substitution and rearrangements, often activated by reagents such as acetic anhydride. These transformations can lead to the introduction of new functional groups on the pyridine ring or even to the opening of the furan ring under certain conditions.
Detailed research into the reactivity of 3-bromofuro[3,2-b]pyridine N-oxide, a close analog of this compound, provides valuable insights into these pathways. When subjected to acetoxylation with acetic anhydride, 3-bromofuro[3,2-b]pyridine N-oxide undergoes a rearrangement to yield acetoxylated pyridine derivatives. elsevierpure.com This reaction is characteristic of 2-alkylpyridine N-oxides, which upon treatment with acetic anhydride, typically rearrange to form a 2-acetoxymethyl-pyridine derivative. This process involves the initial acylation of the N-oxide oxygen, followed by a rsc.orgrsc.org-sigmatropic rearrangement.
In addition to rearrangements, photochemical conditions can also induce transformations in related furo-pyridine systems. For instance, the irradiation of certain 5,6-dihydrofuro[3,2-b]pyridin-2(4H)-ones in methanol (B129727) has been shown to cause an electrocyclic ring opening. rsc.org While this is not a direct reaction of an N-oxide, it demonstrates the potential for the furan ring within the fused system to be opened under specific energetic conditions.
The reactivity of the furo[3,2-b]pyridine N-oxide system is also influenced by the substituents present on the ring. For example, in the case of 3-bromofuro[3,2-b]pyridine N-oxide, reactions such as cyanation with trimethylsilyl cyanide lead to the introduction of a cyano group at the α-position of the pyridine ring. elsevierpure.com This highlights the enhanced reactivity of the positions ortho and para to the N-oxide function towards nucleophilic attack.
The following table summarizes the observed reaction products for a closely related furo[3,2-b]pyridine N-oxide, providing an indication of the potential reactivity of this compound.
| Starting Material | Reagent | Reaction Type | Product(s) | Reference |
| 3-Bromofuro[3,2-b]pyridine N-oxide | Acetic Anhydride | Acetoxylation/Rearrangement | Acetoxypyridine derivatives | elsevierpure.com |
| 3-Bromofuro[3,2-b]pyridine N-oxide | Trimethylsilyl Cyanide | Cyanation | α-Cyanopyridine derivative | elsevierpure.com |
| 5,6-Dihydrofuro[3,2-b]pyridin-2(4H)-one | Methanol / Irradiation | Photochemical Ring Opening | 3-Methoxymethylaminohexa-2,4- and -2,5-dien-4-olides | rsc.org |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The methyl group protons at the 2-position are expected to appear as a singlet in the upfield region of the spectrum. The protons on the furan (B31954) and pyridine (B92270) rings will exhibit characteristic chemical shifts and coupling patterns that are crucial for their assignment. The presence of the N-oxide group typically deshields the alpha and gamma protons of the pyridine ring.
Predicted ¹H NMR Data for 2-Methylfuro[3,2-b]pyridine (B3053266) 4-oxide: (Note: This table is predictive and not based on reported experimental data)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| 2-CH₃ | 2.3 - 2.6 | s | - |
| H-3 | 6.5 - 6.8 | s | - |
| H-5 | 7.8 - 8.1 | d | 7.0 - 8.0 |
| H-6 | 7.0 - 7.3 | t | 7.0 - 8.0 |
Similar to ¹H NMR, specific experimental ¹³C NMR data for 2-Methylfuro[3,2-b]pyridine 4-oxide is not widely documented. However, the chemical shifts of the carbon atoms can be predicted based on the electronic effects within the molecule. The carbons of the furan ring will be influenced by the oxygen atom and the fused pyridine N-oxide ring. The pyridine ring carbons will be significantly affected by the N-oxide group, with the carbons alpha and gamma to the nitrogen atom being the most deshielded.
Predicted ¹³C NMR Data for this compound: (Note: This table is predictive and not based on reported experimental data)
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| 2-CH₃ | 14 - 18 |
| C-2 | 150 - 155 |
| C-3 | 100 - 105 |
| C-3a | 145 - 150 |
| C-4a | 120 - 125 |
| C-5 | 135 - 140 |
| C-6 | 125 - 130 |
| C-7 | 115 - 120 |
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling relationships between protons, helping to trace the connectivity of the proton network within the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be particularly useful in confirming the geometry of the molecule and the through-space interactions between the methyl group protons and the adjacent ring protons.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H, C=C, C=N, C-O, and N-O bonds. The N-O stretching vibration in pyridine N-oxides is a particularly diagnostic feature, typically appearing in the range of 1200-1300 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the fused aromatic system would appear in the 1400-1600 cm⁻¹ region.
Predicted IR Absorption Bands for this compound: (Note: This table is predictive and not based on reported experimental data)
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H stretch | 3000 - 3100 |
| Methyl C-H stretch | 2850 - 2960 |
| C=C and C=N stretch | 1400 - 1600 |
| N-O stretch | 1200 - 1300 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound (C₈H₇NO₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (149.15 g/mol ).
The fragmentation pattern would likely involve the loss of the oxygen atom from the N-oxide group, leading to a significant peak at [M-16]⁺. Other common fragmentation pathways for related N-oxides include the loss of CO and other small neutral molecules. The fragmentation of the fused ring system would also produce a series of characteristic ions.
Predicted Mass Spectrometry Fragmentation for this compound: (Note: This table is predictive and not based on reported experimental data)
| Fragment Ion | m/z |
|---|---|
| [M]⁺ | 149 |
| [M-O]⁺ | 133 |
| [M-CO]⁺ | 121 |
X-ray Crystallography for Solid-State Structure Determination
While no published crystal structure for this specific compound is currently available, X-ray analysis would be expected to confirm the planarity of the fused furo[3,2-b]pyridine (B1253681) ring system. It would also provide precise measurements of the N-O bond length, which is a key parameter in understanding the nature of the N-oxide bond. Furthermore, the analysis would reveal any intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the packing of the molecules in the solid state.
UV-Vis Spectroscopy and Electronic Transitions
The electronic absorption characteristics of this compound in the ultraviolet-visible (UV-Vis) region are determined by the fused aromatic system, which combines the features of a furo[3,2-b]pyridine core and a pyridine N-oxide. While specific experimental UV-Vis spectral data for this compound is not extensively documented in publicly available literature, the electronic transitions can be understood by examining related chromophoric systems, such as furo[2,3-b]pyridine (B1315467) derivatives and substituted pyridine N-oxides.
The UV-Vis spectrum of compounds with a furo-pyridine moiety typically displays absorption bands between 250 and 390 nm. researchgate.net These absorptions are generally ascribed to π → π* and n → π* electronic transitions within the aromatic system. The fusion of the furan and pyridine rings creates an extended π-electron system, influencing the energy of these transitions.
For pyridine N-oxides, the electronic spectrum is characterized by transitions involving the π-system of the pyridine ring and the non-bonding electrons of the N-oxide group. The two lowest energy absorption bands in pyridine N-oxide itself are attributed to an n → π* transition (excitation of a non-bonding electron from the oxygen atom) and a π → π* transition. The presence of substituents on the pyridine ring, such as a methyl group, can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). Methyl groups typically induce a small bathochromic (red) shift.
In the case of this compound, the electronic spectrum is expected to be a composite of the transitions within the fused ring system, modulated by the N-oxide functionality and the methyl substituent. The spectrum would likely exhibit multiple bands corresponding to π → π* transitions of the conjugated system. The n → π* transition associated with the N-oxide group may also be observable, although it is often weak and can be obscured by the more intense π → π* bands or affected by solvent polarity.
The expected UV-Vis absorption data, based on analogous compounds, can be summarized as follows:
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition Assignment |
|---|---|---|---|
| Ethanol | ~280 - 300 | ~10,000 - 15,000 | π → π |
| ~340 - 360 | ~5,000 - 8,000 | π → π | |
| Acetonitrile (B52724) | ~299.5 | Data not available | π → π* (protonated species) |
| ~347 | Data not available | π → π* |
Note: The data in the table are estimations based on the spectral characteristics of related furo-pyridine and pyridine N-oxide compounds and are intended for illustrative purposes. Specific experimental values for this compound may vary.
Protonation of the N-oxide group in acidic media is known to cause a significant blue shift (hypsochromic shift) of the π → π* band. For instance, in the presence of a strong acid like perchloric acid in acetonitrile, the λmax of substituted pyridine N-oxides can shift to lower wavelengths, as seen with a shift from approximately 347 nm to 299.5 nm for a related N-oxide. researchgate.net This is due to the stabilization of the ground state upon protonation, which increases the energy required for electronic excitation.
Theoretical and Computational Chemistry of 2 Methylfuro 3,2 B Pyridine 4 Oxide
Electronic Structure and Aromaticity Calculations
The electronic structure and aromaticity of 2-Methylfuro[3,2-b]pyridine (B3053266) 4-oxide are fundamental to understanding its stability and chemical behavior.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic properties of molecules. A DFT study of 2-Methylfuro[3,2-b]pyridine 4-oxide would typically involve geometry optimization to find the lowest energy structure, followed by calculation of various electronic descriptors.
Key calculated parameters would include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.
Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-deficient, providing clues about sites susceptible to electrophilic or nucleophilic attack.
Aromaticity Indices: Calculations such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) index could be employed to quantify the aromatic character of both the pyridine (B92270) and furan (B31954) rings within the fused system. The presence of the N-oxide group is expected to influence the electron distribution and aromaticity of the pyridine ring.
Semi-empirical methods, such as AM1 (Austin Model 1), offer a faster, albeit less accurate, alternative to DFT. These methods would be suitable for initial explorations of the electronic structure of this compound, especially for larger systems or for generating initial geometries for higher-level calculations. While providing qualitative insights, the quantitative accuracy of semi-empirical methods for properties like reaction barriers and spectroscopic parameters is generally lower than that of DFT.
Conformational Analysis and Molecular Dynamics Simulations
While the fused ring system of this compound is largely planar and rigid, the orientation of the methyl group can be a subject of conformational analysis. However, due to the low barrier to rotation around the C-C single bond, the methyl group is expected to be a free rotor at room temperature.
Molecular dynamics (MD) simulations could be employed to study the behavior of this molecule in a condensed phase, such as in a solvent. MD simulations would provide insights into the intermolecular interactions, such as hydrogen bonding or stacking interactions, that this compound might engage in.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, computational studies could investigate various potential transformations. For instance, the N-oxide functionality can direct electrophilic substitution to specific positions on the pyridine ring. Theoretical calculations could map out the potential energy surfaces for such reactions, identifying transition states and intermediates, thereby providing a detailed atomistic picture of the reaction pathway.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Mass Fragmentation)
Computational methods can predict various spectroscopic properties, which can aid in the identification and characterization of compounds.
NMR Chemical Shifts: DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can provide theoretical predictions of 1H and 13C NMR chemical shifts. These predicted shifts, when compared with experimental data, can help confirm the structure of the molecule.
Mass Fragmentation: Simulating the mass spectrometry fragmentation patterns can be achieved by calculating the energies of various potential fragment ions. This can help in interpreting experimental mass spectra and understanding the fragmentation pathways of this compound upon ionization.
Charge Distribution and Reactivity Predictions
The distribution of electron density within a molecule is a key determinant of its reactivity.
Electrostatic Potential (ESP) Maps: ESP maps visually represent the charge distribution on the molecular surface. For this compound, the ESP map would likely show a negative potential around the oxygen atom of the N-oxide group, indicating its nucleophilic character.
Fukui Functions: These are used within the framework of conceptual DFT to predict the most likely sites for nucleophilic, electrophilic, and radical attack. By analyzing the Fukui functions, one could predict the reactivity of different atoms in the this compound molecule.
Below is a hypothetical data table summarizing the kind of information that would be generated from DFT calculations for this compound.
| Calculated Property | Predicted Value | Method/Basis Set |
| HOMO Energy | -6.5 eV | B3LYP/6-31G(d) |
| LUMO Energy | -1.2 eV | B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-31G(d) |
| Dipole Moment | 4.5 D | B3LYP/6-31G(d) |
Derivatization and Functionalization Strategies for 2 Methylfuro 3,2 B Pyridine 4 Oxide
Modification of the Methyl Group at C-2
The methyl group at the C-2 position of pyridine (B92270) N-oxides is activated for various chemical transformations due to the electronic influence of the N-oxide group. This activation is analogous to that seen in 2-picoline N-oxide, where the methyl protons are sufficiently acidic to participate in condensation and rearrangement reactions.
A notable reaction is the Boekelheide rearrangement, which typically occurs when 2-alkyl pyridine N-oxide derivatives are treated with acylating agents like acetic anhydride (B1165640). acs.org This reaction involves an initial acylation of the N-oxide oxygen, followed by deprotonation of the alpha-carbon of the alkyl group and subsequent rearrangement to yield an acetoxy-methyl derivative at the C-2 position. While specific studies on 2-methylfuro[3,2-b]pyridine (B3053266) 4-oxide are not extensively detailed in the available literature, the principles from simpler 2-methylpyridine (B31789) N-oxide systems suggest its potential for similar reactivity. researchgate.netabertay.ac.uk Such functionalization would convert the methyl group into a hydroxymethyl group (after hydrolysis), providing a valuable synthetic handle for further elaboration.
Condensation reactions with aldehydes or other electrophiles are also a plausible strategy for modifying the C-2 methyl group, leading to the formation of styryl or other extended conjugated systems.
Functionalization of the Pyridine Ring
The N-oxide group significantly activates the pyridine ring for nucleophilic substitution, particularly at the C-4 and C-6 positions. scripps.edu This enhanced reactivity provides a powerful tool for introducing a variety of functional groups onto the pyridine moiety of the furo[3,2-b]pyridine (B1253681) N-oxide core.
Introduction of Cyano and Carboxamide Groups
The direct introduction of a cyano group onto the pyridine ring of N-oxides is a well-established transformation. This reaction, often referred to as a Reissert-Henze type reaction, typically involves treating the N-oxide with a cyanide source in the presence of an acylating agent. For instance, the reaction of a beilstein-journals.orgbenzofuro[3,2-c]pyridine-2-oxide with benzoyl chloride and potassium cyanide yields the corresponding 1-carbonitrile derivative. researchgate.net This methodology is applicable to 2-methylfuro[3,2-b]pyridine 4-oxide, enabling the introduction of a cyano group, which can then be further elaborated.
The resulting cyano group is a versatile synthetic intermediate that can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxamide. This two-step sequence provides a reliable route to carboxamide derivatives, which are important pharmacophores in many biologically active molecules.
Amination Reactions
The N-oxide functionality facilitates the direct amination of the pyridine ring, a reaction that is otherwise difficult to achieve on the parent heterocycle. The general strategy involves activation of the N-oxide oxygen with a reagent such as a sulfonyl chloride or a phosphonium (B103445) salt, followed by nucleophilic attack by an amine. This typically occurs at the positions ortho or para to the N-oxide. scripps.edu
For furo[3,2-c]pyridines, chloro derivatives have been successfully converted to 4-amino-substituted analogues via nucleophilic substitution with various secondary amines like piperidine, morpholine, or pyrrolidine. researchgate.net A similar strategy can be envisioned for the N-oxide, where activation would precede the introduction of the amino group.
Other Substitutions via Palladium-Mediated Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net These reactions can be applied to functionalize the pyridine ring of this compound, typically following the introduction of a suitable handle, such as a halogen or triflate group.
An efficient method for the synthesis of benzofuro[3,2-b]pyridine 1-oxides involves a Pd-catalyzed intramolecular dual C-H activation of 3-phenoxypyridine (B1582220) 1-oxides, demonstrating the utility of palladium catalysis in building up the core structure, which can then be further functionalized. nih.gov Fagnou and coworkers have shown that palladium-catalyzed direct arylation of pyridine N-oxides can occur with excellent yield and complete selectivity for the 2-position using a range of aryl bromides. researchgate.net The resulting arylpyridine N-oxides can be readily deoxygenated. researchgate.net These methodologies highlight the potential for introducing aryl, vinyl, or alkyl groups onto the pyridine ring of the target compound.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization
| Reaction Type | Catalyst/Reagents | Substrate | Product | Reference |
| Direct Arylation | Palladium Catalyst | Pyridine N-oxide, Aryl bromide | 2-Arylpyridine N-oxide | researchgate.net |
| Intramolecular C-H Activation | Palladium Catalyst | 3-Phenoxypyridine 1-oxide | Benzofuro[3,2-b]pyridine 1-oxide | nih.gov |
Functionalization of the Furan (B31954) Ring
The furan ring, being electron-rich, is susceptible to electrophilic substitution. In the context of the furo[3,2-b]pyridine system, the reactivity of the furan ring is modulated by the fused pyridine N-oxide. Electrophilic aromatic substitution on furan itself occurs more readily than on benzene (B151609) and preferentially at the 2-position due to the superior resonance stabilization of the intermediate carbocation. pearson.com For the furo[3,2-b]pyridine N-oxide, the C-3 position is the target for such substitutions.
Thermal reactions of substituted pyridine 1-oxides with perfluoropropene have been shown to yield, in some cases, cyclized products such as 2,2,3-trifluoro-2,3-dihydro-3-trifluoromethylfuro[3,2-b]pyridine. rsc.org Oxidation of this product can then yield the corresponding 4-oxide. rsc.org This indicates that the furan ring can be constructed and functionalized as part of the reaction sequence involving the pyridine N-oxide. While direct electrophilic substitution on the pre-formed this compound is not extensively documented, reactions such as halogenation or nitration under carefully controlled, mild conditions are potential routes for functionalization at the C-3 position.
Synthesis of Polycyclic Fused Systems Involving the Furo[3,2-b]pyridine N-oxide Core
The furo[3,2-b]pyridine N-oxide framework can serve as a building block for the construction of more complex, polycyclic heterocyclic systems. These syntheses often leverage functional groups previously installed on the bicyclic core to build additional rings.
One strategy involves the recyclization of related furopyranone systems. For example, the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing dinucleophiles like hydrazines can lead to recyclization, involving the opening of the furan ring and subsequent formation of a new heterocyclic ring, such as a pyrazolone. beilstein-journals.orgnih.gov This type of ring-opening and recyclization transformation, when applied to appropriately substituted furo[3,2-b]pyridine derivatives, could generate novel polycyclic architectures.
Another approach is through cycloaddition reactions. The N-O bond in pyridine N-oxides can act as a 1,3-dipole, participating in [3+2] cycloaddition reactions with various dipolarophiles. uchicago.edu This reactivity can be used to construct a new five-membered ring fused to the pyridine portion of the molecule. Furthermore, annulation reactions, such as those used to create 1,4-dihydrobenzofuro[3,2-b]pyridines from α,β-unsaturated imines and alkynes, which are then aromatized, demonstrate a powerful method for building polycyclic structures onto the furo[3,2-b]pyridine skeleton. rsc.org
Coordination Chemistry and Supramolecular Assembly Involving Furo 3,2 B Pyridine N Oxides
2-Methylfuro[3,2-b]pyridine (B3053266) 4-oxide as a Ligand
Information not available in the public domain.
Synthesis and Characterization of Metal Complexes
Information not available in the public domain.
Structural Characterization (e.g., X-ray Diffraction of Complexes)
Information not available in the public domain.
Spectroscopic Properties of Complexes (e.g., IR, UV-Vis, Magnetic Measurements)
Information not available in the public domain.
Magnetic Properties of Metal Complexes
Information not available in the public domain.
Supramolecular Interactions and Crystal Engineering
Information not available in the public domain.
Future Research Directions and Emerging Applications in Synthetic Chemistry
Development of Novel and Sustainable Synthetic Routes
Current synthetic strategies for the furo[3,2-b]pyridine (B1253681) core often involve multi-step sequences or employ harsh conditions. Future research is anticipated to focus on the development of more efficient, scalable, and environmentally benign synthetic methodologies.
One promising avenue is the expansion of one-pot transition-metal-catalyzed reactions. For instance, a palladium/copper-catalyzed one-pot synthesis has been successfully used for 2-substituted furo[3,2-b]pyridines, which could be adapted for the synthesis of N-oxide derivatives. nih.gov Another modern approach involves the heterocyclization of pyridine-N-oxide derivatives, which has been applied to the synthesis of the isomeric furo[2,3-b]pyridines under mild, metal-free conditions. nih.govresearchgate.net Adapting these methods for the regioselective synthesis of 2-Methylfuro[3,2-b]pyridine (B3053266) 4-oxide represents a key research goal. Future work could also explore novel catalytic systems that offer higher yields and selectivity, minimizing the need for extensive purification. nih.gov
| Synthetic Strategy | Description | Potential Advantages | Relevant Research |
| One-Pot Pd/Cu Catalysis | Sequential C-C coupling and C-O bond formation from a substituted pyridine (B92270) precursor. | High efficiency, reduced workup steps. | Synthesis of 2-substituted furo[3,2-b]pyridines. nih.gov |
| Metal-Free Heterocyclization | Cyclization of pyridine N-oxide derivatives with appropriate reagents. | Avoids toxic and expensive metal catalysts, mild reaction conditions. | Synthesis of 2,3-substituted furo[2,3-b]pyridines. nih.govresearchgate.net |
| Flow Chemistry Synthesis | Continuous production using microreactors. | Enhanced safety, scalability, and control over reaction parameters. | General trend in modern organic synthesis. |
Exploration of Under-explored Reactivity Patterns and N-Oxide Transformations
The N-oxide group significantly modifies the reactivity of the parent heterocycle, rendering the positions ortho and para to the nitrogen atom susceptible to nucleophilic attack. thieme-connect.de While foundational reactions such as cyanation, chlorination, and nitration have been reported for the parent furo[3,2-b]pyridine N-oxide, a vast chemical space remains unexplored. researchgate.net
Future studies should investigate a broader range of transformations characteristic of pyridine N-oxides. scripps.edu These include deoxygenative C-H functionalizations, which allow for the introduction of various substituents at the C7 position. The N-oxide can act as an internal oxidant or directing group in metal-catalyzed C-H activation reactions. Furthermore, the interaction of the N-oxide with electrophiles can generate reactive intermediates, enabling subsequent additions of nucleophiles at the C4 or C7 positions. scripps.edu The potential for the furan (B31954) ring to undergo ring-opening reactions under specific conditions, as seen in related systems, could also lead to novel heterocyclic scaffolds. nih.gov
| Reaction Type | Description | Potential Outcome | Basis |
| Deoxygenative C-H Functionalization | Direct functionalization at C7 with concurrent removal of the N-oxide oxygen. | Introduction of aryl, alkyl, or other groups. | Well-established reactivity for heteroaromatic N-oxides. thieme-connect.de |
| Nucleophilic Aromatic Substitution | Attack of nucleophiles at the C4 or C7 positions, facilitated by the N-oxide. | Synthesis of amino, alkoxy, and other substituted derivatives. | Known reactivity of the parent furo[3,2-b]pyridine N-oxide. researchgate.net |
| 1,3-Dipolar Cycloadditions | Reaction of the N-oxide with alkynes or alkenes. | Formation of novel fused heterocyclic systems. | Common transformation for N-oxides. thieme-connect.de |
| Ring-Opening Reactions | Cleavage of the furan ring with specific reagents (e.g., hydrazine). | Generation of new pyridine-based scaffolds. | Observed in related furo[2,3-b]pyridine (B1315467) systems. nih.gov |
Advanced Materials Applications (e.g., optoelectronic properties, polymer chemistry)
The rigid, planar, and electron-rich furo[3,2-b]pyridine system is an attractive building block for advanced materials. The introduction of a methyl group and an N-oxide functionality in 2-Methylfuro[3,2-b]pyridine 4-oxide offers further opportunities for tuning its electronic and physical properties.
Future research could focus on synthesizing derivatives with extended π-conjugation to explore their potential in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The N-oxide group can serve as a coordination site for metal ions, paving the way for the design of novel metal-organic frameworks (MOFs) or luminescent materials. In polymer chemistry, this compound could be functionalized with polymerizable groups and incorporated as a monomer to create polymers with unique thermal, optical, or conductive properties.
Role in Catalysis and Organocatalysis
The structural features of this compound suggest potential applications in catalysis. The pyridine nitrogen and the N-oxide oxygen atom can both act as Lewis basic sites to coordinate with metal centers, making the molecule a candidate for a bidentate ligand in transition-metal catalysis. The design of chiral derivatives could lead to new ligands for asymmetric catalysis.
In the realm of organocatalysis, the N-oxide moiety is known to be a mild and selective oxidant. thieme-connect.de Future work could explore the ability of this compound and its derivatives to catalyze oxidation reactions, potentially offering a greener alternative to metal-based oxidants. The Lewis basicity of the N-oxide could also be harnessed to activate substrates in a variety of organic transformations.
Green Chemistry Approaches to Furo[3,2-b]pyridine N-oxide Synthesis and Reactions
Adhering to the principles of green chemistry is a paramount goal in modern synthetic chemistry. Future research on this compound should prioritize the development of sustainable processes. This includes the use of safer and more environmentally friendly solvents, the reduction of waste through high-yield reactions, and the use of catalytic methods over stoichiometric reagents. rasayanjournal.co.in
The application of enabling technologies such as microwave irradiation and ultrasound-assisted synthesis should be explored to reduce reaction times and energy consumption. nih.govrasayanjournal.co.in For example, ultrasound has already been shown to facilitate the synthesis of related 2-substituted furo[3,2-b]pyridines. nih.gov Designing one-pot, multi-component reactions for the synthesis of complex derivatives from simple starting materials would significantly improve atom economy and reduce the number of purification steps, aligning perfectly with green chemistry ideals. nih.gov
Q & A
Q. What are the established synthetic routes for 2-methylfuro[3,2-b]pyridine 4-oxide, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves cyclization of precursors such as 3-cyano-2-pyridones with α-halogenocarbonyl compounds (e.g., esters or ketones) under alkaline conditions. For example, sodium ethoxide facilitates cyclization to form the furopyridine core . Another method uses KOH in dioxane/water mixtures for analogous heterocyclic systems, suggesting adaptability for optimizing reaction conditions (e.g., temperature, base strength) .
-
Key Considerations :
-
Base selection (e.g., NaOEt vs. KOH) impacts reaction efficiency.
-
Solvent polarity (dioxane vs. ethanol) may alter intermediate stability.
Synthetic Route Conditions Reference Cyclization of 3-cyano-2-pyridones NaOEt, ethanol, reflux Alkaline hydrolysis of halides KOH, dioxane/H₂O, room temperature
Q. How can researchers characterize the structure of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Compare H and C spectra with similar N-oxides (e.g., 4-methoxypyridine-N-oxide ).
- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.
- X-ray Diffraction : Resolve the 4-oxide configuration and substituent positioning.
Q. What stability considerations are critical for handling this compound?
- Methodological Answer :
- Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.
- Decomposition Risks : Monitor for color changes (yellowing) or precipitate formation, indicative of N-oxide degradation. Refer to safety protocols for pyridine derivatives (e.g., avoiding moisture ).
Advanced Research Questions
Q. How can mechanistic studies elucidate the cyclization step in synthesizing the furopyridine core?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps.
- Computational Modeling : DFT calculations can map transition states (e.g., cyclization via nucleophilic attack on α-halogenocarbonyl intermediates ).
- Trapping Intermediates : Use low-temperature NMR to isolate and characterize reactive intermediates.
Q. How do conflicting data on reaction yields from different synthetic methods be resolved?
- Methodological Answer :
- By-Product Analysis : Use HPLC-MS to identify impurities (e.g., uncyclized precursors or over-oxidized products).
- Condition Screening : Systematically vary parameters (e.g., base concentration, solvent ratios) using Design of Experiments (DoE) frameworks. For example, highlights KOH concentration (13.4 mmol) as critical for minimizing side reactions .
Q. What computational tools predict the reactivity of this compound in further functionalization?
- Methodological Answer :
- Molecular Orbital Analysis : Use software (e.g., Gaussian) to calculate HOMO/LUMO energies, predicting sites for electrophilic/nucleophilic attacks.
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to guide derivatization for bioactivity screens.
Data Contradiction Analysis
Q. Why might identical synthetic protocols produce varying yields of this compound?
- Methodological Answer :
- Impurity Profiles : Trace moisture or oxygen in solvents can deactivate bases (e.g., NaOEt) or promote side reactions.
- Scale Effects : Pilot-scale reactions may suffer from inefficient mixing or heat transfer vs. small-scale setups.
- Resolution Strategy : Reproduce reactions under strictly anhydrous/anaerobic conditions and validate via independent labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
